molecular formula C10H12FNO4S B14259708 2-[2-(Fluoromethyl)-1,3-dioxolan-2-yl]benzene-1-sulfonamide CAS No. 185408-51-9

2-[2-(Fluoromethyl)-1,3-dioxolan-2-yl]benzene-1-sulfonamide

Katalognummer: B14259708
CAS-Nummer: 185408-51-9
Molekulargewicht: 261.27 g/mol
InChI-Schlüssel: WWSYKTUSMKZMFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(Fluoromethyl)-1,3-dioxolan-2-yl]benzene-1-sulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further connected to a dioxolane ring containing a fluoromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Fluoromethyl)-1,3-dioxolan-2-yl]benzene-1-sulfonamide typically involves the reaction of benzene sulfonamide derivatives with fluoromethyl dioxolane. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like trifluoromethanesulfonic acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(Fluoromethyl)-1,3-dioxolan-2-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

2-[2-(Fluoromethyl)-1,3-dioxolan-2-yl]benzene-1-sulfonamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[2-(Fluoromethyl)-1,3-dioxolan-2-yl]benzene-1-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can act as a competitive inhibitor of enzymes like dihydropteroate synthetase, which is involved in folic acid synthesis in bacteria . This inhibition disrupts the production of folic acid, leading to the antibacterial effects of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[2-(Fluoromethyl)-1,3-dioxolan-2-yl]benzene-1-sulfonamide is unique due to the combination of the fluoromethyl group and the sulfonamide group attached to the dioxolane ring. This unique structure imparts specific chemical properties and potential biological activities that are distinct from other similar compounds.

Eigenschaften

CAS-Nummer

185408-51-9

Molekularformel

C10H12FNO4S

Molekulargewicht

261.27 g/mol

IUPAC-Name

2-[2-(fluoromethyl)-1,3-dioxolan-2-yl]benzenesulfonamide

InChI

InChI=1S/C10H12FNO4S/c11-7-10(15-5-6-16-10)8-3-1-2-4-9(8)17(12,13)14/h1-4H,5-7H2,(H2,12,13,14)

InChI-Schlüssel

WWSYKTUSMKZMFG-UHFFFAOYSA-N

Kanonische SMILES

C1COC(O1)(CF)C2=CC=CC=C2S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.